DA 1686

Antiarrhythmic Agents Cardiac Electrophysiology Drug Discovery

4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (CAS 13071-27-7), also designated DA 1686 and 1,5-dimorpholino-3-(1-naphthyl)-pentane, is a synthetic naphthalene bis-morpholine derivative with a molecular formula of C₂₃H₃₂N₂O₂ and a molecular weight of 368.5 g/mol. It is characterized by a central naphthalene ring linked to two morpholine groups via a pentane spacer, a scaffold that confers potent antiarrhythmic activity.

Molecular Formula C23H32N2O2
Molecular Weight 368.5 g/mol
CAS No. 13071-27-7
Cat. No. B1669726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA 1686
CAS13071-27-7
SynonymsDA 1686;  BRN 1029299;  DA-1686;  DA1686; 
Molecular FormulaC23H32N2O2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(CCN2CCOCC2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H32N2O2/c1-2-6-22-20(4-1)5-3-7-23(22)21(8-10-24-12-16-26-17-13-24)9-11-25-14-18-27-19-15-25/h1-7,21H,8-19H2
InChIKeyAVBHUVFGLRWOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-(5-Morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (CAS 13071-27-7): A Quantitative Antiarrhythmic Reference Standard


4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (CAS 13071-27-7), also designated DA 1686 and 1,5-dimorpholino-3-(1-naphthyl)-pentane, is a synthetic naphthalene bis-morpholine derivative with a molecular formula of C₂₃H₃₂N₂O₂ and a molecular weight of 368.5 g/mol . It is characterized by a central naphthalene ring linked to two morpholine groups via a pentane spacer, a scaffold that confers potent antiarrhythmic activity. The compound has been evaluated in both in vitro isolated tissue preparations and in vivo animal models, demonstrating a pharmacological profile distinct from legacy Class I antiarrhythmics [1].

Why Quinidine or Procainamide Cannot Substitute for 4-(5-Morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine in Antiarrhythmic Research


Substituting 4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (DA 1686) with quinidine or procainamide in experimental protocols would result in a quantifiable and functionally meaningful loss of antiarrhythmic potency. Direct comparative studies demonstrate that DA 1686 is 1.8-fold more active than quinidine and 9-fold more active than procainamide in mitigating tachycardia . Furthermore, DA 1686 exhibits a favorable oral bioavailability and is excreted unchanged in urine without metabolic modification, characteristics that are not universally shared across Class I antiarrhythmics and which significantly influence experimental reproducibility and translational potential [1]. Generic substitution therefore compromises both efficacy and pharmacokinetic predictability.

Quantitative Differentiation of 4-(5-Morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine: Comparator-Driven Evidence for Scientific Selection


Superior Antiarrhythmic Potency: DA 1686 is 1.8-Fold More Active than Quinidine

In comparative antiarrhythmic assays, 4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (DA 1686) demonstrates 1.8 times the activity of quinidine in reducing the effects of increased electrical stimulation frequency . This quantification positions DA 1686 as a more potent reference compound for experimental models of tachycardia.

Antiarrhythmic Agents Cardiac Electrophysiology Drug Discovery

Dramatically Enhanced Potency: DA 1686 is 9-Fold More Active than Procainamide

The same comparative analysis reveals that 4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (DA 1686) is 9 times more active than procainamide in mitigating tachycardic effects . This near order-of-magnitude difference underscores a substantial efficacy gap relative to this classic Class I antiarrhythmic.

Antiarrhythmic Agents Cardiac Electrophysiology Pharmacology

Oral Bioavailability: DA 1686 is Well Absorbed Following Oral Administration

4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (DA 1686) is reported to be well absorbed after oral administration, as documented in primary pharmacological studies [1]. This attribute contrasts with many antiarrhythmic agents that require intravenous dosing for effective plasma concentrations.

Pharmacokinetics Oral Bioavailability Drug Development

Favorable Excretion Profile: DA 1686 is Excreted Unchanged in Urine

Pharmacokinetic evaluation indicates that 4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (DA 1686) is excreted in urine without undergoing metabolic transformation [1]. This contrasts with quinidine and procainamide, both of which undergo significant hepatic metabolism, leading to inter-individual variability in exposure and active metabolite formation.

Drug Metabolism Pharmacokinetics ADME

Optimal Use Cases for 4-(5-Morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine in Cardiac Electrophysiology and Preclinical Development


Positive Control for In Vitro and In Vivo Antiarrhythmic Screening Assays

The 1.8-fold and 9-fold potency advantages of 4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (DA 1686) over quinidine and procainamide, respectively, establish it as a high-sensitivity positive control in electrical stimulation and aconitine-induced arrhythmia models . Its robust efficacy across species (guinea pig, rabbit, dog, rat) ensures reliable assay validation, reducing false-negative rates in compound library screens.

Oral Dosing in Chronic In Vivo Arrhythmia Models

The compound's demonstrated oral bioavailability [1] makes it suitable for long-term, repeat-dose studies in conscious, unrestrained animal models of arrhythmia. This avoids the stress and inflammation associated with indwelling catheters required for intravenous administration of comparator agents like lidocaine, thereby preserving physiological homeostasis and improving data quality.

Pharmacokinetic Reference Standard with Minimal Metabolic Interference

The excretion of DA 1686 unchanged in urine [1] provides a simplified ADME profile that is ideal for calibrating analytical methods (e.g., LC-MS/MS quantification of antiarrhythmics in biological matrices) or for use as a baseline compound in drug-drug interaction studies where metabolic competition is a confounding variable.

Structure-Activity Relationship (SAR) Anchor for Naphthalene-Morpholine Antiarrhythmics

The bis-morpholine naphthalene core of DA 1686 serves as a well-characterized reference scaffold for exploring the antiarrhythmic SAR of related analogs. Its quantitative potency data against quinidine and procainamide provides a benchmark for evaluating whether structural modifications to the linker or amine heterocycles improve or diminish activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DA 1686

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.